molecular formula C18H19N5O2 B2736985 1,4-dimethyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1206995-90-5

1,4-dimethyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2736985
CAS No.: 1206995-90-5
M. Wt: 337.383
InChI Key: KRLFCYFHWMVJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-dimethyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant and Anticonvulsant Activities

Research has shown that certain pyrazole derivatives, closely related to the chemical structure , possess significant antidepressant and anticonvulsant properties. For instance, Abdel‐Aziz, Abuo-Rahma, and Hassan (2009) synthesized pyrazole derivatives and tested them for antidepressant activity using the tail suspension behavioral despair test. They found that some compounds displayed markedly higher antidepressant activity compared to standard drugs at certain dose levels. Furthermore, these compounds exhibited a remarkable protective effect against clonic seizures induced in mice, hinting at their potential anticonvulsant properties (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Cytotoxic Activity

Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the compound of interest. Their findings indicated that most compounds in this class were potent cytotoxins, with some having IC(50) values less than 10 nM, thereby highlighting their potential in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Antibacterial Agents

Palkar et al. (2017) designed and synthesized novel analogs of pyrazole derivatives that demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential utility of pyrazole derivatives in combating bacterial infections (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Antimicrobial Activity

Azarifar and Shaebanzadeh (2002) investigated new 3,5-dinaphthyl substituted 2-pyrazolines for their antimicrobial activity against various organisms. They found that compounds containing chloro, hydroxo, and dimethylamino groups as substituents on the naphthalene rings were very effective as antimicrobial agents (Azarifar & Shaebanzadeh, 2002).

Potential Biological Applications

Saeed et al. (2015) reported on the synthesis of various substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, highlighting their potential biological applications. They were screened for inhibitory potential against various biological targets, indicating potential applications in medicinal chemistry (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).

Properties

IUPAC Name

1,4-dimethyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-11-10-23(2)22-15(11)16(24)19-18-21-20-17(25-18)14-8-7-12-5-3-4-6-13(12)9-14/h7-10H,3-6H2,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLFCYFHWMVJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.